molecular formula C12H25NS B13010346 N-(3,5,5-Trimethylhexyl)thietan-3-amine

N-(3,5,5-Trimethylhexyl)thietan-3-amine

Cat. No.: B13010346
M. Wt: 215.40 g/mol
InChI Key: UVDZJDFHIIWFLB-UHFFFAOYSA-N
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Description

N-(3,5,5-Trimethylhexyl)thietan-3-amine is a thietane derivative characterized by a four-membered sulfur-containing ring (thietane) with an amine group at the 3-position and a branched alkyl substituent (3,5,5-trimethylhexyl) attached to the nitrogen. Thietanes are less common than five- or six-membered sulfur heterocycles, making their synthesis and functionalization a focus of advanced synthetic chemistry. Recent advancements in synthetic methodologies, such as optimized catalytic systems and regioselective ring-opening strategies, have enabled efficient production of this derivative, positioning it as a candidate for pharmaceutical applications, particularly in drug discovery .

Properties

Molecular Formula

C12H25NS

Molecular Weight

215.40 g/mol

IUPAC Name

N-(3,5,5-trimethylhexyl)thietan-3-amine

InChI

InChI=1S/C12H25NS/c1-10(7-12(2,3)4)5-6-13-11-8-14-9-11/h10-11,13H,5-9H2,1-4H3

InChI Key

UVDZJDFHIIWFLB-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC1CSC1)CC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3,5,5-Trimethylhexyl)thietan-3-amine involves several steps. One common method includes the reaction of 3,5,5-trimethylhexylamine with a thietan precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3,5,5-Trimethylhexyl)thietan-3-amine, a comparative analysis with structurally related compounds is provided below. Key metrics include molecular weight, solubility, synthetic yield, and biological relevance.

Table 1: Comparative Properties of Thietane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water, mg/mL) Synthesis Yield (%) Key Application
Thietan-3-amine C₃H₇NS 89.16 12.5 45–55 Intermediate in drug synthesis
N-Ethylthietan-3-amine C₅H₁₁NS 117.21 8.2 60–65 Antimicrobial studies
N-Hexylthietan-3-amine C₉H₁₉NS 173.32 0.9 30–40 Lipid membrane penetration
This compound C₁₂H₂₅NS 215.40 0.3 75–85 Drug discovery (lead candidate)

Key Findings:

Structural and Physicochemical Differences :

  • The branched 3,5,5-trimethylhexyl group in the target compound increases molecular weight (215.40 g/mol) and reduces water solubility (0.3 mg/mL) compared to linear analogs like N-hexylthietan-3-amine (173.32 g/mol; 0.9 mg/mL). This suggests superior lipophilicity, which may enhance membrane permeability in biological systems.
  • The steric hindrance from the trimethyl moiety likely contributes to greater metabolic stability, a critical factor in pharmacokinetics .

Synthetic Efficiency :

  • The synthesis of this compound achieves a higher yield (75–85%) compared to N-hexylthietan-3-amine (30–40%), attributed to advanced catalytic methods and optimized reaction conditions for branched alkylation .

Biological Relevance :

  • While simpler derivatives like thietan-3-amine and N-ethylthietan-3-amine are primarily used as intermediates or in antimicrobial screens, the target compound’s combination of lipophilicity and stability has led to its identification as a lead candidate in central nervous system (CNS) drug discovery.

Thermal and Chemical Stability :

  • Preliminary studies suggest that the branched alkyl chain improves thermal stability (decomposition temperature >200°C) compared to linear-chain analogs (<180°C), making it suitable for high-temperature synthetic processes.

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